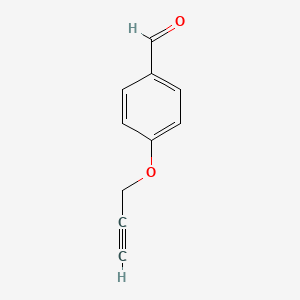

4-(Prop-2-yn-1-yloxy)benzaldehyde

Übersicht

Beschreibung

4-(Prop-2-yn-1-yloxy)benzaldehyde is an organic compound with the chemical formula C10H8O2. It is a colorless to pale yellow liquid with a special aroma. This compound is soluble in organic solvents such as ethanol and carbon disulfide at room temperature . It is primarily used in the field of organic synthesis as an important intermediate .

Vorbereitungsmethoden

4-(Prop-2-yn-1-yloxy)benzaldehyde can be synthesized by adding propargyl alcohol to benzaldehyde and reacting at an appropriate temperature. This reaction requires the presence of a catalyst . The reaction mixture is then transferred to a separating funnel along with distilled water and dichloromethane (DCM). The product is extracted into the organic layer, isolated, and dried over sodium sulfate. The solvent is removed under reduced pressure to yield this compound as a pale orange solid .

Analyse Chemischer Reaktionen

4-(Prop-2-yn-1-yloxy)benzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The alkyne group can undergo substitution reactions to form various derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Role as an Intermediate:

4-(Prop-2-yn-1-yloxy)benzaldehyde serves as a crucial intermediate in the synthesis of fine chemicals, including pharmaceuticals and agrochemicals. Its unique alkyne functionality allows for diverse reactions, making it valuable for researchers in medicinal chemistry and materials science .

Synthesis of Novel Compounds:

Recent studies have demonstrated its utility in synthesizing novel compounds. For instance, a series of phenylamino quinazolinone derivatives were synthesized using this compound as a precursor, showcasing its role in developing potential therapeutic agents .

Development of Fluorescent Probes

Biological Imaging:

The compound is employed in the development of fluorescent probes essential for biological imaging and diagnostics. These probes enhance visibility and specificity in research applications, facilitating the study of various biological processes .

Polymer Chemistry

Modification of Polymer Properties:

In polymer chemistry, this compound can modify polymer properties, leading to materials with enhanced performance. This application is particularly relevant in industries such as packaging and coatings, where improved material characteristics are critical .

Case Study 1: Synthesis of Dihydropyrimidinone Hybrids

A study focused on synthesizing novel perillyl-dihydropyrimidinone hybrids utilized this compound as a building block. The resulting compounds exhibited significant cytotoxic activities against various cancer cell lines, indicating the compound's potential in cancer therapeutics .

Case Study 2: Click Chemistry Applications

Research involving click chemistry has highlighted the synthesis of peptide-resorcinarene conjugates using this compound. The resultant conjugates demonstrated antimicrobial activity against bacterial strains and cytotoxic effects on various cell lines, showcasing the compound's versatility in biological applications .

Data Tables

The following table summarizes key properties and applications of this compound:

Wirkmechanismus

When appended to a ligand or pharmacophore through its formyl linker, 4-(Prop-2-yn-1-yloxy)benzaldehyde allows for UV light-induced covalent modification of a biological target. This modification is facilitated by the alkyne tag, which enables downstream applications . The molecular targets and pathways involved in this mechanism include various biological macromolecules that interact with the alkyne tag.

Vergleich Mit ähnlichen Verbindungen

4-(Prop-2-yn-1-yloxy)benzaldehyde can be compared with other similar compounds such as:

4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzaldehyde: This compound contains a benzoyl group in addition to the alkyne and aldehyde groups, making it useful for chemical probe synthesis.

3-(Prop-2-yn-1-yloxy)benzaldehyde: This compound has a similar structure but with the alkyne group positioned differently, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific structure, which allows for versatile chemical modifications and applications in various fields.

Biologische Aktivität

4-(Prop-2-yn-1-yloxy)benzaldehyde, a compound with a distinctive structure characterized by a benzaldehyde moiety with an alkyne substituent, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields.

Chemical Structure and Synthesis

The compound features an alkyne functional group attached to a benzaldehyde, which influences its reactivity and biological activity. The synthesis of this compound can be achieved through several methods, including the Williamson ether synthesis from 4-hydroxybenzaldehyde and propargyl bromide. This reaction involves nucleophilic substitution, leading to the formation of the desired product with a yield of approximately 65% under optimal conditions .

Biological Activity Overview

This compound exhibits several notable biological activities:

1. Antioxidant Properties:

Research indicates that compounds related to this compound possess significant antioxidant capabilities. These properties are crucial for combating oxidative stress, which is implicated in various neurodegenerative diseases such as Alzheimer's disease.

2. Neuroprotective Effects:

Studies have shown that this compound acts as a multitarget-directed ligand, inhibiting monoamine oxidase (MAO) enzymes and blocking calcium channels. These mechanisms are vital for neuronal survival and function, suggesting potential therapeutic applications in neuroprotection .

3. Antitumor Activity:

The compound has demonstrated cytotoxic effects against various cancer cell lines, including pancreatic, liver, melanoma, colon cancers, and gliomas. Its mechanism may involve the induction of apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy .

4. Antibacterial Activity:

Recent studies have explored the antibacterial properties of derivatives synthesized from this compound. These derivatives showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like ciprofloxacin in some cases .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Inhibition of Monoamine Oxidase: This action helps regulate neurotransmitter levels, contributing to its neuroprotective effects.

- Calcium Channel Blockade: By modulating calcium influx into cells, it may protect neurons from excitotoxicity.

- Induction of Apoptosis in Cancer Cells: The compound's ability to trigger programmed cell death is a promising avenue for cancer treatment.

Eigenschaften

IUPAC Name |

4-prop-2-ynoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-2-7-12-10-5-3-9(8-11)4-6-10/h1,3-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSSBOYWRKTVVQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365494 | |

| Record name | 4-(prop-2-yn-1-yloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5651-86-5 | |

| Record name | 4-(prop-2-yn-1-yloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Propargyloxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 4-(Prop-2-yn-1-yloxy)benzaldehyde?

A: this compound (molecular formula: C10H8O2, molecular weight: 160.17 g/mol) exhibits a planar structure due to conjugation between the carbonyl group, benzene ring, and the propynyloxy oxygen's lone pair. [] This has been confirmed through spectroscopic techniques like IR, 1H NMR, and 13C NMR. [, ]

Q2: How does the propargyl group in this compound contribute to its applications?

A: The propargyl group makes this compound a versatile building block for various chemical syntheses. This group allows for reactions like click chemistry, enabling the creation of diverse compounds, including 1,2,3-triazoles, which are explored for their biological activities. [, , , ]

Q3: Can you provide examples of how this compound is used in the synthesis of biologically active compounds?

A: this compound serves as a crucial starting material in synthesizing novel 1,4-disubstituted 1,2,3-triazoles [] and imidazole-based 1,2,3-triazoles. [] These triazole derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. [] Additionally, they have been investigated for their potential as carbonic anhydrase II inhibitors, which could have implications for various therapeutic applications. []

Q4: Are there any studies exploring the interaction of this compound derivatives with biological targets?

A: Yes, studies have investigated the interaction of this compound derived homo-disulphide Schiff base compounds with DNA and bovine serum albumin (BSA). [] These studies used UV-Vis absorption and emission spectroscopy to determine binding constants and modes of interaction. Results suggest that the compound binds to the minor groove of DNA and exhibits binding properties towards BSA. []

Q5: Has this compound been used in the development of materials with specific applications?

A: Researchers have utilized this compound in synthesizing tripodal Schiff base compounds and their complexes with metals like Fe3+ and Mn3+. [] These complexes are being explored for their potential applications in areas such as chemical sensor materials due to their ability to selectively bind with specific metal ions. []

Q6: How does this compound contribute to the development of light-activated antibacterial surfaces?

A: While not directly used, this compound plays a crucial role in synthesizing leucocrystal violet analogues. [] These analogues are then oxidized to create crystal violet analogues, which demonstrate light-activated antibacterial properties when incorporated into polymers like polyurethane. [] This approach holds promise for developing self-sterilizing surfaces for various applications.

Q7: What are the potential advantages of using platinum(II) C,N-cyclometalated complexes derived from this compound in silicone cross-linking?

A: Platinum(II) C,N-cyclometalated complexes, synthesized using this compound derivatives, show high thermal stability and can catalyze hydrosilylation and dehydrocoupling reactions in silicones at elevated temperatures (above 100°C). [] This allows for the efficient cross-linking of high molecular weight polysiloxanes like V-PDMS and PMHS, leading to silicone materials with desired thermal and mechanical properties. []

Q8: Are there any crystallographic studies available for this compound or its derivatives?

A: Yes, single-crystal X-ray diffraction studies have been conducted on both this compound [] and its derivative, 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde. [] These studies provide detailed insights into the molecular geometry, bond lengths, and intermolecular interactions of these compounds in the solid state.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.